3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its biological activity, and the imidazo[1,2-b]pyrazole structure, which is a common scaffold in drug design, makes this compound a promising candidate for various scientific research applications.
Scientific Research Applications
Synthesis and Structural Diversity
Synthesis of Diverse Compounds :Compound 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, derived from thiophene, has been utilized as a starting material for generating a structurally diverse library of compounds. It's been involved in various alkylation and ring closure reactions, leading to the formation of dithiocarbamates, thioethers, and other derivatives with different amines and NH-azoles. This demonstrates its versatility and potential in synthesizing a wide range of structurally diverse compounds (Roman, 2013).
Pharmacological Applications
Antibacterial Activity :Derivatives of this compound have been synthesized and evaluated for antibacterial activity. One study synthesized novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity, showing promising results in this domain (Prasad, 2021).
Chemical Transformations and Derivative Synthesis
Synthesis of Pyrazolines and Pyridines :The compound has also been used in the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridines moiety. These derivatives have been synthesized using triethylamine as a catalyst, leading to better yields and considerable increase in reaction rate. The antimicrobial activity of some of these compounds was also assessed, showing potential in this area (Shah et al., 2008).
Biological Activities
Antioxidant and Anti-inflammatory Activities :Derivatives of this compound have demonstrated potent antioxidant and anti-inflammatory activities. A study focused on synthesizing and evaluating a series of compounds, revealing that they exhibit promising antioxidant activities against various biological assays, along with significant anti-inflammatory properties both in vitro and in vivo (Shehab et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene nucleus containing compounds show various activities . For example, some compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
It is known that thiophene nucleus containing compounds can affect a wide range of biochemical pathways due to their diverse biological and physiological functions .
Result of Action
It is known that thiophene nucleus containing compounds can have a wide range of effects due to their diverse biological and physiological functions .
Preparation Methods
The synthesis of 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Construction of the Imidazo[1,2-b]pyrazole Moiety: This step involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles, followed by cyclization with formamide or similar reagents to yield the imidazo[1,2-b]pyrazole structure.
Linking the Propan-1-amine: The final step involves the nucleophilic substitution of the imidazo[1,2-b]pyrazole intermediate with 3-bromopropan-1-amine under basic conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
3-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like Pd/C, and nucleophiles such as alkyl halides or acyl chlorides. Major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and N-substituted derivatives
Properties
IUPAC Name |
3-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDXDJYUDSTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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